molecular formula C6H6N2O B13955017 6H-[1,3]oxazolo[3,4-a]pyrimidine CAS No. 49689-14-7

6H-[1,3]oxazolo[3,4-a]pyrimidine

Cat. No.: B13955017
CAS No.: 49689-14-7
M. Wt: 122.12 g/mol
InChI Key: CEIUTFUKFMYGCK-UHFFFAOYSA-N
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Description

6H-[1,3]Oxazolo[3,4-a]pyrimidine is a fused bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and preclinical research. This core structure is a key pharmacophore in the development of novel ligands for G protein-coupled receptors (GPCRs). Scientific literature on closely related analogues, particularly oxazolo[3,4-a]pyrazine derivatives, highlights the potential of this chemotype. For instance, such compounds have been investigated as potent antagonists of the Neuropeptide S Receptor (NPSR), a target implicated in the modulation of anxiety, stress, and substance abuse disorders . The NPSR antagonism demonstrated by this chemical class indicates a promising mechanism of action for research into neuropharmacology and addiction . Furthermore, related fused oxazolo-pyrimidine and oxazolo-pyrazine systems are explored for other bioactivities, including as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR2) in oncology research and for assessing antibacterial properties against Gram-negative strains . As a versatile building block, this compound provides researchers a foundational structure for scaffold decoration and structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and drug-like properties for various therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49689-14-7

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

6H-[1,3]oxazolo[3,4-a]pyrimidine

InChI

InChI=1S/C6H6N2O/c1-2-7-6-4-9-5-8(6)3-1/h1-4H,5H2

InChI Key

CEIUTFUKFMYGCK-UHFFFAOYSA-N

Canonical SMILES

C1N2C=CC=NC2=CO1

Origin of Product

United States

Synthetic Methodologies for 6h 1 2 Oxazolo 3,4 a Pyrimidine and Its Derivatives

Strategies Involving Pyrimidine (B1678525) Ring Formation from Oxazole (B20620) Precursors

Building the pyrimidine ring onto an oxazole template is a common and versatile approach. This strategy relies on the use of appropriately functionalized oxazoles that can undergo cyclization reactions with reagents supplying the necessary atoms to complete the pyrimidine ring.

Cyclocondensation Reactions with Functionalized Oxazoles

Cyclocondensation reactions represent a cornerstone for constructing the pyrimidine portion of the oxazolopyrimidine scaffold. This method typically involves a functionalized 5-aminooxazole which reacts with a one-carbon (C1) electrophile to form an intermediate that subsequently cyclizes.

A prominent example is the reaction of a C(2)-functionalized 5-aminooxazole-4-carbonitrile (B1331464) with a reagent like triethyl orthoformate. mdpi.com The initial reaction forms an ethoxy(imino)methylamino intermediate. This intermediate, upon treatment with an amine (e.g., an aqueous solution of methylamine), undergoes cyclization and aromatization to yield the final oxazolo[5,4-d]pyrimidine (B1261902) derivative. mdpi.com This two-step, one-pot process demonstrates the efficiency of using a versatile building block like 5-aminooxazole-4-carbonitrile to construct the fused ring system. mdpi.com

Table 1: Example of Cyclocondensation for Oxazolo[5,4-d]pyrimidine Synthesis mdpi.com

Starting Oxazole Reagent 1 Reagent 2 Product
5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile Triethyl orthoformate Methylamine (aq) 2-(5-amino-3-methylisoxazol-4-yl)-6-methyl-6H- mdpi.comresearchgate.netoxazolo[5,4-d]pyrimidin-7-imine

Utilisation of Oxazole-Sulfonyl Chlorides

A specialized route to certain oxazolopyrimidine derivatives involves the use of oxazole-sulfonyl chlorides. Specifically, methyl 2-aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates have been synthesized and utilized as key precursors. researchgate.net

The reaction of these oxazole-5-sulfonyl chlorides with amidines leads directly to the formation of 6H,7H- mdpi.comresearchgate.netoxazolo[5,4-d]pyrimidin-7-ones. researchgate.net In this transformation, the amidine provides the N-C-N fragment required to form the pyrimidine ring, reacting with the sulfonyl chloride and the adjacent ester group on the oxazole ring to facilitate cyclization. This method provides a direct pathway to oxazolopyrimidinones, which are of interest for their potential biological activities. researchgate.net

Reactions of 5-Amino-4-cyano-1,3-oxazoles with N-C-N Fragments

The reaction between 2-substituted 5-amino-4-cyano-1,3-oxazoles and various isothiocyanates is a well-established one-pot method for synthesizing oxazolo[5,4-d]pyrimidine derivatives. researchgate.netasianpubs.org In this base-catalyzed heterocyclization, the isothiocyanate (an R-N=C=S group) serves as the N-C-S fragment, which is analogous to the N-C-N fragment needed for pyrimidine synthesis. The reaction proceeds via the formation of a thiourea (B124793) intermediate, which then cyclizes to form a 7-thioxo-oxazolo[5,4-d]pyrimidine. The use of a base, such as sodamide or 1,8-diazabicyclo slideshare.netmdpi.comundec-7-ene (DBU), is crucial for facilitating the reaction. researchgate.net

This approach is valued for its convenience and efficiency in producing a variety of oxazolopyrimidine derivatives by simply varying the substituent on the isothiocyanate. researchgate.netasianpubs.org

Table 2: Synthesis of Oxazolo[5,4-d]pyrimidines from 5-Amino-4-cyano-1,3-oxazoles researchgate.net

Oxazole Precursor N-C-S Fragment Source Catalyst Product Type
2-Substituted 5-amino-4-cyano-1,3-oxazole Various Isothiocyanates DBU or Sodamide 7-Thioxo-oxazolo[5,4-d]pyrimidine derivatives

Approaches from 5-Aminooxazole-4-carboxylic Acid Esters

Following a strategy analogous to that used in related heterocyclic systems, 5-aminooxazole-4-carboxylic acid esters serve as valuable precursors for building the pyrimidine ring. In a parallel pyrazole-based synthesis, ethyl 5-aminopyrazole-4-carboxylate reacts with reagents like formamide, urea (B33335), or thiourea to yield pyrazolo[3,4-d]pyrimidines. researchgate.net This demonstrates the principle of using a 5-amino-4-carboxylate ester to react with N-C-N synthons.

Applied to the oxazole series, a 5-aminooxazole-4-carboxylic acid ester can be condensed with various N-C-N containing fragments to form the corresponding oxazolo[5,4-d]pyrimidin-4-ones or their thio- or amino-analogs. The ester group provides the carbonyl carbon for the pyrimidine ring, while the 5-amino group provides one of the nitrogen atoms.

Strategies Involving Oxazole Ring Formation from Pyrimidine Precursors

The alternative major strategy for constructing the oxazolopyrimidine system involves forming the oxazole ring onto a pre-existing, suitably substituted pyrimidine ring. researchgate.netmdpi.com This approach often relies on an intramolecular cyclization event.

Intramolecular Cyclization of Substituted Pyrimidine Derivatives

This method is a classical and effective route to oxazolopyrimidines. It typically starts with a pyrimidine derivative carrying reactive functional groups at adjacent positions that can be induced to cyclize and form the five-membered oxazole ring.

A quintessential example of this strategy is the cyclization of 2-mercapto-5-benzoylamino-4-hydroxypyrimidine. researchgate.netmdpi.com When this pyrimidine derivative is treated with a dehydrating and cyclizing agent such as phosphoryl trichloride (B1173362) (POCl₃), it undergoes an intramolecular condensation. The hydroxyl group of the benzoylamino substituent reacts with the adjacent hydroxyl group on the pyrimidine ring (or its tautomeric form), eliminating water and forming the fused oxazole ring. This specific reaction was one of the first methods used to synthesize the oxazolo[5,4-d]pyrimidine system. researchgate.netmdpi.com The nature of the substituents on the pyrimidine precursor dictates the final substitution pattern on the resulting oxazolopyrimidine product.

Table 3: Example of Oxazole Ring Formation from a Pyrimidine Precursor researchgate.netmdpi.com

Pyrimidine Precursor Reagent Reaction Type Product System
2-Mercapto-5-benzoylamino-4-hydroxypyrimidine Phosphoryl trichloride (POCl₃) Intramolecular Cyclization/Dehydration Oxazolo[5,4-d]pyrimidine

Palladium/Copper-Catalyzed C-O Bond Formation

The construction of the oxazole ring within the oxazolopyrimidine framework can be achieved through intramolecular C-O bond formation, a reaction often facilitated by transition metal catalysis. Palladium (Pd) and copper (Cu) catalysts are particularly effective for such transformations, enabling the etherification of aryl halides under relatively mild conditions. nih.gov

A general and highly efficient method involves the palladium-catalyzed reaction between simple amides and ketones, which proceeds through the sequential formation of C-N and C-O bonds in a single step. organic-chemistry.orgnih.gov This strategy utilizes a palladium acetate (B1210297) catalyst, often with a co-catalyst like copper(II) bromide (CuBr2) and an oxidant such as potassium persulfate (K2S2O8). organic-chemistry.org The mechanism is thought to involve C-H activation of the sp2-hybridized carbon. organic-chemistry.orgnih.gov This approach is valued for its use of readily available starting materials and operational simplicity, offering a direct route to the oxazole core. organic-chemistry.org

While this method has been demonstrated for a broad range of oxazole derivatives, its principles can be applied to the synthesis of the 6H- researchgate.netsciforum.netoxazolo[3,4-a]pyrimidine system. This would typically involve an appropriately substituted pyrimidine precursor bearing a hydroxyl group and a suitable leaving group on an adjacent side chain, which can undergo an intramolecular palladium- or copper-catalyzed cyclization. The use of di-tert-butylphosphinobiaryl ligands with palladium catalysts has been shown to facilitate such intramolecular etherifications using weak bases like cesium carbonate (Cs2CO3) or potassium phosphate (B84403) (K3PO4). nih.gov Copper-catalyzed protocols are also gaining traction as effective and more cost-efficient alternatives to palladium for creating carbon-heteroatom bonds. rsc.org

Table 1: Components in Palladium/Copper-Catalyzed Oxazole Synthesis

Component Function Example
Catalyst Facilitates C-O bond formation Palladium acetate (Pd(OAc)2), Pd2(dba)3
Co-catalyst / Promoter Enhances catalytic activity Copper(II) bromide (CuBr2)
Ligand Stabilizes and activates the catalyst Xantphos, Di-tert-butylphosphinobiaryl ligands
Base Activates the nucleophile Cesium carbonate (Cs2CO3), Potassium phosphate (K3PO4)
Oxidant Regenerates the active catalyst Potassium persulfate (K2S2O8)

Cyclization of Uracil (B121893) Derivatives

The synthesis of oxazolopyrimidine systems can be effectively achieved through the cyclization of functionalized pyrimidine precursors, including uracil derivatives. jppres.com Generally, the formation of the oxazolo[5,4-d]pyrimidine system, an isomer of the target compound, involves the cyclization of a pyrimidine ring onto an existing oxazole or, more commonly, the formation of the oxazole ring from a substituted pyrimidine. researchgate.netmdpi.com For instance, the reaction of 5-acylaminopyrimidines containing a 4-oxo group with reagents like phosphorus oxychloride can lead to the formation of the oxazolo[5,4-d]pyrimidine core. researchgate.netmdpi.com

Multicomponent Reaction Approaches to Oxazolopyrimidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical pathway to complex molecular scaffolds like oxazolopyrimidines. mdpi.com These reactions are highly valued in medicinal chemistry for their ability to quickly generate libraries of structurally diverse compounds. mdpi.com

One notable MCR for a related isomer involves the reaction of anilines, ethyl acetoacetate, aldehydes, urea (or thiourea), and activated acetylenic esters in the presence of a silver/potassium fluoride (B91410) catalyst to produce oxazolo[3,2-a]pyrimidine-2,3-dicarboxylate derivatives in high yields. researchgate.net Another approach is the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones, which can serve as precursors for further elaboration into fused heterocyclic systems. mdpi.com The development of novel MCRs, such as the consecutive Betti/Bargellini reactions, further expands the toolkit for creating complex fused heterocycles from simple starting materials. chemicalpapers.com

Directed Synthesis of Specific 6H-researchgate.netsciforum.netoxazolo[3,4-a]pyrimidine Substructures

Synthesis of 6-Acetyl and 6-Cyano Derivatives

The introduction of acetyl and cyano groups at the C6 position of the oxazolopyrimidine ring system is of significant interest for modulating the electronic properties and biological activity of the scaffold. The synthesis of such derivatives often starts with appropriately substituted pyrimidines. For example, pyrimidine-5-carbonitrile is a known privileged structure in the synthesis of anticancer agents. nih.gov The synthesis of 4-amino-6-aryl-2-sulfanylpyrimidine-5-carbonitriles has been reported as a key step toward various fused pyrimidine systems. nih.gov

While direct methods for the 6H- researchgate.netsciforum.netoxazolo[3,4-a]pyrimidine are not extensively detailed, analogous syntheses on related cores provide insight. The synthesis of 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidine-3(2H)-one demonstrates the construction of a C6-acetyl group on a similar fused pyrimidine system. mdpi.com Such strategies often involve the cyclization of a pyrimidine precursor already containing the desired acetyl or cyano functionality, or the modification of the fused heterocycle in a post-cyclization step.

Formation of 6-Formyl-oxazolo[3,2-a]pyrimidine Derivatives

A series of diversely substituted 6-formyl-oxazolo[3,2-a]pyrimidine derivatives have been synthesized and characterized. sciforum.netactascientific.com The key step in this synthesis is a Diels-Alder [4+2] cycloaddition reaction. actascientific.com The process begins with the preparation of 2-amino-2-oxazolines from corresponding epoxides. actascientific.com These are then reacted with N,N-dimethylformamide-dimethyl acetal (B89532) to form heterocyclic diazodiene intermediates (alkylidene derivatives of 2-amino-2-oxazolines). sciforum.netactascientific.com

These diazodienes then act as the diene component in a cycloaddition reaction with an electron-deficient dienophile, such as acrolein. The reaction is followed by a spontaneous elimination of dimethylamine (B145610) to yield the final 6-formyl-oxazolo[3,2-a]pyrimidine products. sciforum.netactascientific.com The versatility of this method allows for the introduction of various substituents onto the core structure. sciforum.net

Table 2: Synthesis of 6-Formyl-oxazolo[3,2-a]pyrimidine Derivatives

Step Reactants Product Reaction Type
1 Epoxides 2-Amino-2-oxazolines Ring opening/amination
2 2-Amino-2-oxazolines, N,N-dimethylformamide-dimethyl acetal Diazodiene intermediates Condensation

One specific derivative, identified as compound 1d in the cited research, emerged as a hit inhibitor against Src kinase. sciforum.netactascientific.com

Preparation of Thio-functionalized Oxazolopyrimidines

Thio-functionalization involves the introduction of a sulfur atom, often as a thiol or thione group. These groups can significantly alter the physicochemical properties of the parent molecule. The synthesis of thio-functionalized oxazolopyrimidines can be approached by either building the heterocyclic system from a sulfur-containing precursor or by introducing the sulfur atom onto a pre-formed oxazolopyrimidine ring.

One common method for related systems involves using thiourea in a condensation reaction. For example, 6-iso-propyl-2-thiouracil is synthesized from the corresponding β-ketoester and thiourea. jppres.com Similarly, 4-amino-6-aryl-2-sulfanylpyrimidine-5-carbonitriles are prepared via cyclocondensation reactions involving a sulfur-containing reactant. nih.gov Another strategy involves the direct thionation of an existing carbonyl group. For instance, reacting a 4-oxo-pyrimidine derivative with a thionating agent like phosphorus pentasulfide can convert the carbonyl into a thiocarbonyl, which can then be used to form a thiazolo[5,4-d]pyrimidine (B3050601). researchgate.net This principle could be adapted to introduce a thio- group into the pyrimidine portion of the 6H- researchgate.netsciforum.netoxazolo[3,4-a]pyrimidine system.

Regioselectivity and Stereoselectivity in 6H-dbuniversity.ac.inresearchgate.netoxazolo[3,4-a]pyrimidine Synthesis

The controlled synthesis of a specific regio- and stereoisomer of 6H- dbuniversity.ac.inresearchgate.netoxazolo[3,4-a]pyrimidine is crucial for its application, as different isomers can exhibit varied biological activities and physical properties.

The regioselectivity in the formation of the 6H- dbuniversity.ac.inresearchgate.netoxazolo[3,4-a]pyrimidine ring system is a key challenge. The cyclization step, which typically involves the formation of the oxazole ring fused to the pyrimidine core, can potentially lead to different regioisomers. The outcome of the reaction is often dictated by the nature of the starting materials, the reaction conditions, and the presence of catalysts. For instance, in the synthesis of related fused pyrimidine systems, such as pyrimido[1,2-a] dbuniversity.ac.inresearchgate.netnih.govtriazin-6-ones, experimental techniques like 2D NOESY NMR spectroscopy have been employed to definitively establish the regiochemistry of the final products. nih.gov Furthermore, theoretical studies using Density Functional Theory (DFT) calculations have proven to be a valuable tool in predicting the most energetically favorable regioisomer, thus guiding the synthetic strategy. nih.govmdpi.com

Stereoselectivity becomes a critical factor when chiral centers are present in the molecule, particularly at the bridgehead position or on substituents. The bicyclocondensation of 3-aza-1,5-ketoacids with amino alcohols to form novel oxazolo[3,2-a]pyrazin-5-one scaffolds has been shown to proceed with a high degree of substrate-based diastereocontrol. researchgate.net This suggests that the inherent chirality of the starting materials can effectively direct the stereochemical outcome of the cyclization. While direct studies on the stereoselective synthesis of 6H- dbuniversity.ac.inresearchgate.netoxazolo[3,4-a]pyrimidine are limited, the principles observed in analogous systems provide a framework for achieving stereocontrol. The application of chiral auxiliaries or catalysts in the synthetic route could also be a viable strategy to induce stereoselectivity.

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce the environmental impact of chemical processes. dbuniversity.ac.innih.gov These approaches focus on the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions.

One prominent green chemistry approach is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govtandfonline.comclockss.org For instance, the microwave-assisted synthesis of various azolopyrimidines has been reported to be highly efficient. nih.gov

Ultrasound-assisted synthesis is another energy-efficient technique that has been successfully employed in the synthesis of pyrimidine derivatives. dbuniversity.ac.inresearchgate.netnih.govnih.gov Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, leading to more efficient mixing and mass transfer.

One-pot and multicomponent reactions (MCRs) represent a highly atom-economical and environmentally benign synthetic strategy. mdpi.comtandfonline.com These reactions involve the combination of three or more reactants in a single reaction vessel to form a complex product in a single step, thereby reducing the number of synthetic steps, purification procedures, and solvent usage. The development of one-pot methods for the synthesis of thiazolo[3,2-a]pyrimidine derivatives highlights the potential of this approach for constructing fused pyrimidine systems. nih.gov

The use of green catalysts and solvent-free reaction conditions further contributes to the sustainability of synthetic processes. dbuniversity.ac.innih.gov For example, the use of a reusable, metal-free heterogeneous organocatalyst has been demonstrated for the synthesis of triazolopyrimidines under planetary ball milling conditions, adhering to the principles of green chemistry. dbuniversity.ac.in Similarly, conducting reactions in the absence of a solvent or in environmentally benign solvents like water or ionic liquids can significantly reduce the environmental footprint of the synthesis. dbuniversity.ac.intandfonline.com

Chemical Transformations and Reactivity of 6h 1 2 Oxazolo 3,4 a Pyrimidine Derivatives

Functionalization of the Pyrimidine (B1678525) Ring

The pyrimidine portion of the oxazolopyrimidine scaffold is often targeted for modification to modulate the molecule's properties. These transformations include the introduction of key functional groups like amino and imino substituents, as well as the addition of alkyl and aryl moieties.

The introduction of amino and imino groups onto the pyrimidine ring is a crucial transformation, often achieved through the cyclization of appropriately substituted precursors. One of the main synthetic routes to oxazolo[5,4-d]pyrimidines involves the cyclization of the oxazole (B20620) ring onto an existing pyrimidine derivative, or conversely, building the pyrimidine ring from a substituted oxazole. nih.gov

For instance, 7-aminooxazolo[5,4-d]pyrimidine can be formed from 4-cyano-5-aminooxazole upon treatment with formamidine. researchgate.net A more general approach involves the synthesis of a series of novel 7-aminooxazolo[5,4-d]pyrimidines, which has been described in detail, including the spectral analysis of intermediates and final products. researchgate.net Theoretical studies have been conducted to explain the preferential formation of the 7-amino isomers. researchgate.net

Similarly, 7-imino derivatives have been synthesized. The 6-benzyl-7(6H)-imine isomers of oxazolo[5,4-d]pyrimidine (B1261902) have been shown to be biologically active, underscoring the importance of the substitution pattern on the pyrimidine ring. mdpi.com The synthesis of related fused pyrimidines, such as 3-amino-4-imino-chromeno[2,3-d]pyrimidine, serves as a key intermediate for creating more complex heterocyclic systems like triazines and triazepines. nih.gov

Table 1: Synthesis of Amino-Substituted Oxazolopyrimidines

Precursor Reagent Product Reference
4-Cyano-5-aminooxazole Formamidine 7-Aminooxazolo[5,4-d]pyrimidine researchgate.net

Alkylation and arylation reactions provide a means to introduce diverse substituents onto the heterocyclic core. While specific examples on the 6H- researchgate.netumich.eduoxazolo[3,4-a]pyrimidine system are scarce, general methodologies for N-H containing heterocycles are applicable. For example, a clean process for the alkylation and arylation of nitrogen-containing heterocycles using a Q-tube® apparatus in water has been developed, proving effective for substrates like xanthines and piperidines. mdpi.com

More specifically, N-benzylation at the 6-position of the oxazolo[5,4-d]pyrimidine system has been reported as essential for certain biological activities. mdpi.com Furthermore, Pd-catalyzed, Ru-photoredox-mediated C–H arylation has been successfully applied to (6-phenylpyridin-2-yl)pyrimidines, demonstrating a modern approach to arylation that could potentially be adapted for the oxazolopyrimidine scaffold. The synthesis of new pyrazolo[3,4-d]pyrimidines has also been achieved by reacting the parent heterocycle with various alkylating agents like methyl iodide and phenacyl bromide. nih.gov

Functionalization at the 6-position of the pyrimidine ring is a key strategy for creating diverse derivatives. While direct examples of formylation at this position on the 6H- researchgate.netumich.eduoxazolo[3,4-a]pyrimidine core are not readily found in the literature, related transformations on other isomers have been documented. For example, sequential reactions using reagents like triethyl orthoformate have led to 6-substituted oxazolo[5,4-d]pyrimidin-7(4H)-ones. researchgate.net This indicates that the pyrimidine ring, and specifically the carbon analogous to the 6-position, is amenable to electrophilic substitution, suggesting that formylation under appropriate conditions (e.g., Vilsmeier-Haack reaction) could be a viable transformation.

Functionalization of the Oxazole Ring

The oxazole ring possesses its own distinct reactivity. Generally, the acidity of the protons on a parent oxazole ring follows the order C(2) > C(5) > C(4). thepharmajournal.com However, in the fused oxazolopyrimidine system, the oxazole ring is often susceptible to nucleophilic attack, leading to ring-opening reactions.

For example, the introduction of a nitro group into the pyridine (B92270) ring of an oxazolo[3,2-a]pyridinium system renders the fused oxazole fragment hydrolytically unstable, readily cleaving upon reaction with water. mdpi.com Similarly, various nucleophiles have been shown to react with 2,3-dihydro-5H-oxazolo[3,2-a]thieno[3,2-d]pyrimidin-5-one, resulting in oxazole-ring-opened products. nih.gov These findings suggest that the oxazole ring in 6H- researchgate.netumich.eduoxazolo[3,4-a]pyrimidine is likely an electrophilic site, prone to cleavage by nucleophiles.

Ring Opening and Rearrangement Reactions

The oxazolopyrimidine skeleton can undergo significant structural changes through ring-opening and rearrangement reactions, leading to the formation of different heterocyclic systems. These transformations are often triggered by heat or treatment with acids or bases.

A notable example is the novel ring-opening of methyl 6-amino-4-benzylaminooxazolo[5,4-d]pyrimidine-2-carboxylate, which, upon treatment with a base, rearranges and recyclizes to afford a 9-benzylguanine (B3187346) derivative (an imidazo[4,5-d]pyrimidine). clockss.org The proposed mechanism involves an initial nucleophilic attack at a carbon atom of the oxazole ring, causing it to open. This is followed by annulation to form the new imidazole (B134444) ring. clockss.org Such rearrangements are also known for 7-aminooxazolopyrimidines, which can convert to imidazo[4,5-d]pyrimidin-6-ones upon heating. clockss.org

The general ring opening of pyrimidines is also a well-documented process, occurring both enzymatically and non-enzymatically, typically through hydrolysis at high temperatures or basic pH. umich.edu In some systems, the pyrimidine ring itself can be opened. For instance, reactions of azolo[1,5-a]pyrimidines with nucleophiles can proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. rsc.org

Table 2: Examples of Ring Opening and Rearrangement Reactions

Starting Material Conditions Product Reaction Type Reference
Methyl 6-amino-4-benzylaminooxazolo[5,4-d]pyrimidine-2-carboxylate Base Methyl 9-benzylguanine-8-carbamate (Imidazo[4,5-d]pyrimidine) Rearrangement clockss.org
6-Nitrooxazolo[3,2-a]pyridinium salts Water N-phenacylpyridones Oxazole Ring Opening mdpi.com
2,3-Dihydro-5H-oxazolo[3,2-a]thieno[3,2-d]pyrimidin-5-one Nucleophiles Oxazole-ring-opened compounds Oxazole Ring Opening nih.gov

The conversion of a 6H- researchgate.netumich.eduoxazolo[3,4-a]pyrimidine derivative to a barbituric acid derivative is not a directly reported transformation. However, based on the known reactivity of pyrimidines, a plausible pathway can be hypothesized. Barbituric acid itself is a pyrimidine derivative (pyrimidine-2,4,6(1H,3H,5H)-trione). The ring-opening of pyrimidines, such as dihydrouracil, can occur via hydrolysis, particularly under basic conditions, to yield an open-chain ureido acid. umich.edu

For an oxazolopyrimidine, a sequential ring-opening process could potentially lead to structures related to barbituric acid precursors. First, the oxazole ring could be opened by hydrolysis, as seen in related systems. mdpi.com Subsequent hydrolysis of the pyrimidine ring under forcing conditions (e.g., strong acid or base) could break down the six-membered ring. While this would not directly yield barbituric acid, the resulting fragments could be related to the acyclic precursors used in barbituric acid synthesis, such as urea (B33335) and malonic acid derivatives. It is important to note that this is a theoretical pathway, as the synthesis of fused pyrimidines from barbituric acids is a more commonly documented reaction. nih.gov

Dimroth Rearrangements

The Dimroth rearrangement is a well-documented isomerization reaction in many nitrogen-containing heterocyclic systems, including various pyrimidine derivatives. wikipedia.orgnih.gov This rearrangement typically involves the transposition of endocyclic and exocyclic heteroatoms, proceeding through a ring-opening and subsequent ring-closing mechanism. wikipedia.orgbeilstein-journals.org While not yet specifically detailed for the 6H- wikipedia.orgnih.govoxazolo[3,4-a]pyrimidine skeleton in the reviewed literature, the behavior of analogous fused pyrimidine systems, such as wikipedia.orgbeilstein-journals.orgmasterorganicchemistry.comtriazolo[4,3-c]pyrimidines, provides a strong predictive model for its potential reactivity.

In related systems, the rearrangement can be initiated under acidic, basic, or even neutral conditions, often at elevated temperatures. nih.govresearchgate.netnih.gov For instance, the oxidative cyclization of certain (pyrimidin-4-yl)hydrazones leads to the formation of a kinetically favored wikipedia.orgbeilstein-journals.orgmasterorganicchemistry.comtriazolo[4,3-c]pyrimidine system. This intermediate then undergoes a spontaneous or acid-catalyzed Dimroth rearrangement to yield the thermodynamically more stable wikipedia.orgbeilstein-journals.orgmasterorganicchemistry.comtriazolo[1,5-c]pyrimidine isomer. nih.govbeilstein-journals.org

The generally accepted mechanism for this transformation in analogous triazolopyrimidines involves several steps:

Protonation: The process often begins with the protonation of a ring nitrogen atom. nih.govbeilstein-journals.org

Ring Opening: This is followed by the cleavage of the pyrimidine ring, typically forming a reactive intermediate. beilstein-journals.org

Tautomerization/Rotation: The open-chain intermediate undergoes tautomerization or bond rotation. beilstein-journals.org

Ring Closure: A subsequent intramolecular cyclization occurs to form the new, rearranged heterocyclic ring. beilstein-journals.org

Deprotonation: The final step is deprotonation to yield the stable, rearranged product. beilstein-journals.org

The rate and outcome of the Dimroth rearrangement can be significantly influenced by the pH of the reaction medium and the nature of the substituents on the heterocyclic core. nih.gov

Table 1: Examples of Dimroth Rearrangement in Fused Pyrimidine Systems

Starting Compound ClassRearranged Product ClassConditionsYieldReference
wikipedia.orgbeilstein-journals.orgmasterorganicchemistry.comTriazolo[4,3-c]pyrimidine derivatives wikipedia.orgbeilstein-journals.orgmasterorganicchemistry.comTriazolo[1,5-c]pyrimidine derivativesIodobenzene diacetate (IBD), CH₂Cl₂, spontaneous rearrangementModerate to High nih.govbeilstein-journals.org
1-Alkyl-2-iminopyrimidines2-AlkylaminopyrimidinesAddition of water, ring-opening/closureNot specified wikipedia.org
5-Amino-1,2,3-triazoles5-Anilino-1-phenyl-1,2,3-triazoleBoiling pyridine, 24 hoursNot specified wikipedia.org

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the 6H- wikipedia.orgnih.govoxazolo[3,4-a]pyrimidine ring system is governed by the distribution of electron density, which defines its nucleophilic and electrophilic sites. A nucleophile is a chemical species that donates an electron pair to form a new covalent bond, making it a Lewis base. masterorganicchemistry.comyoutube.com Conversely, an electrophile is an electron-pair acceptor, or a Lewis acid. masterorganicchemistry.comyoutube.com The interplay of these characteristics within the molecule dictates its reaction pathways.

Nucleophilic Sites: The 6H- wikipedia.orgnih.govoxazolo[3,4-a]pyrimidine scaffold contains several potential nucleophilic centers. The nitrogen and oxygen atoms of the oxazole ring and the nitrogen atoms of the pyrimidine ring possess lone pairs of electrons, making them inherently nucleophilic. youtube.com These sites can be protonated in the presence of acids or can attack electrophilic centers in other molecules. The oxygen atom within the oxazole ring, in particular, can act as a nucleophile, for instance, by attacking a proton in an acidic medium. youtube.com

Electrophilic Sites: The carbon atoms within the heterocyclic system can exhibit electrophilic character, especially when adjacent to electron-withdrawing heteroatoms. The partial positive charge on these carbons makes them susceptible to attack by nucleophiles. youtube.com For example, the carbon atoms of a carbonyl group or those bonded to a halogen are common electrophilic sites. youtube.com In the 6H- wikipedia.orgnih.govoxazolo[3,4-a]pyrimidine system, the carbon atoms at the ring junctions and those adjacent to the ring nitrogens are predicted to be the primary electrophilic centers. The introduction of electron-withdrawing substituents would further enhance the electrophilicity of the ring carbons.

Table 2: Predicted Reactivity Profile of the 6H- wikipedia.orgnih.govoxazolo[3,4-a]pyrimidine Core

SiteType of ReactivityRationale
N1 (pyrimidine)NucleophilicLone pair of electrons available for donation.
O2 (oxazole)NucleophilicLone pairs of electrons, potential for protonation or attack on electrophiles.
N4 (pyrimidine)NucleophilicLone pair of electrons, involved in the fused ring system.
C5, C7 (pyrimidine)ElectrophilicAdjacent to electronegative nitrogen atoms, creating partial positive charge.
C8a (ring junction)ElectrophilicInfluenced by adjacent nitrogen and oxygen atoms.

Catalyst-Free and Mild Reaction Conditions for Derivatization

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient protocols. This includes the use of catalyst-free reactions, mild conditions, and alternative energy sources like microwave irradiation to reduce reaction times and minimize by-product formation. rsc.org Such methods are highly desirable for the derivatization of complex heterocyclic scaffolds like 6H- wikipedia.orgnih.govoxazolo[3,4-a]pyrimidine.

While specific catalyst-free derivatizations for this exact compound are not extensively documented, numerous precedents exist for related pyrimidine and fused-heterocycle syntheses. These methods often rely on the inherent reactivity of the starting materials, avoiding the need for metal catalysts or strong acids/bases.

Key strategies in this area include:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and often leads to higher yields with fewer side products. It has been successfully used in the catalyst-free, one-pot synthesis of pyrazolo-[3,4-b]-quinolines in an aqueous ethanol (B145695) medium. rsc.org

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or in deep eutectic solvents can simplify workup, reduce waste, and sometimes enhance reaction rates. nih.gov The synthesis of thiadiazolo[2,3-b]quinazolin-6-ones, for example, has been achieved under solvent-free conditions at elevated temperatures. nih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and operational simplicity. A catalyst-free MCR for synthesizing 1,2,4-triazolo[1,5-a]pyridines has been developed using microwave irradiation. mdpi.com

The application of these principles to the derivatization of 6H- wikipedia.orgnih.govoxazolo[3,4-a]pyrimidine could involve its reaction with various electrophiles or nucleophiles under microwave irradiation or solvent-free conditions, providing a green and efficient route to novel analogues.

Table 3: Examples of Catalyst-Free and Mild Conditions in Heterocyclic Synthesis

Reaction TypeProduct ClassConditionsKey FeaturesReference
Multicomponent ReactionPyrazolo-[3,4-b]-quinolinesMicrowave irradiation, aqueous ethanol, ambient temperatureCatalyst-free, short reaction time (≤10 min), high yields (91–98%) rsc.org
Tandem Reaction1,2,4-Triazolo[1,5-a]pyridinesMicrowave irradiation, toluene, 120 °CCatalyst-free, additive-free, short reaction time mdpi.com
Three-Component ReactionThiadiazolo[2,3-b]quinazolin-6-onesSolvent-free, 120 °C (in the absence of a catalyst)Low yield without catalyst, but demonstrates feasibility of thermal, solvent-free approach nih.gov

Advanced Spectroscopic and Structural Characterization of 6h 1 2 Oxazolo 3,4 a Pyrimidine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, chemists can deduce the connectivity and spatial relationships of atoms, providing a comprehensive structural picture of 6H- mdpi.comnih.govoxazolo[3,4-a]pyrimidine analogues.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule. The chemical shifts (δ) of protons in 6H- mdpi.comnih.govoxazolo[3,4-a]pyrimidine analogues are influenced by the electronic effects of neighboring atoms and functional groups.

For instance, in a series of 2-aryl-6H,7H- mdpi.comnih.govoxazolo[5,4-d]pyrimidine-7-thiones, the proton of the pyrimidine (B1678525) ring (C²H) typically appears in the downfield region of the spectrum, with reported chemical shifts in the range of 8.04–8.07 ppm. researchgate.net Similarly, for 6-nitrooxazolo[3,2-a]pyridinium salts, the H₃ proton of the oxazole (B20620) ring gives a singlet at approximately 9.1 ppm, while the H₅ proton, situated ortho to both a nitro group and the pyridinium (B92312) nitrogen, is shifted even further downfield to around 10.3 ppm. mdpi.com The protons of substituent groups, such as methyl groups, will have characteristic chemical shifts as well. For example, in 1-(7-methyl-2,5-diphenyl-5H- mdpi.comnih.govvscht.czthiadiazolo[3,2-α]pyrimidine-6-yl)ethanone derivatives, the methyl proton signal is observed in the region of δ 2.20 to 2.32 ppm. biointerfaceresearch.com

Table 1: Selected ¹H-NMR Chemical Shifts (δ, ppm) for Protons in Oxazolo[3,4-a]pyrimidine Analogues and Related Structures

Proton Chemical Shift (ppm) Compound Class Reference
Pyrimidine C²H8.04–8.072-aryl-6H,7H- mdpi.comnih.govoxazolo[5,4-d]pyrimidine-7-thiones researchgate.net
Oxazole H₃9.16-nitrooxazolo[3,2-a]pyridinium salts mdpi.com
Pyridinium H₅10.36-nitrooxazolo[3,2-a]pyridinium salts mdpi.com
-CH₃2.20–2.321-(7-methyl-2,5-diphenyl-5H- mdpi.comnih.govvscht.czthiadiazolo[3,2-α]pyrimidine-6-yl)ethanone derivatives biointerfaceresearch.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon framework of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.

In the case of 2-aryl-6H,7H- mdpi.comnih.govoxazolo[5,4-d]pyrimidine-7-thiones, the carbon of the C=S moiety exhibits a characteristic signal in the range of 176.33–176.65 ppm. researchgate.net For related thiazolo[5,4-d]pyrimidine (B3050601) derivatives, the C=S carbon appears at a similar chemical shift of 177.20–177.57 ppm. researchgate.net The carbon atoms within the heterocyclic rings also show distinct signals. For example, in 5-benzoylamino-6-hydroxypyrimidin-4-one, a precursor to some oxazolopyrimidines, the carbon signals appear at δ values including 103.15, 128.18, 128.68, 131.82, 134.64, 147.87, 154.18, 162.76, and 165.79 ppm. researchgate.net

Table 2: Selected ¹³C-NMR Chemical Shifts (δ, ppm) for Carbons in Oxazolo[3,4-a]pyrimidine Analogues and Related Structures

Carbon Chemical Shift (ppm) Compound Class Reference
C=S176.33–176.652-aryl-6H,7H- mdpi.comnih.govoxazolo[5,4-d]pyrimidine-7-thiones researchgate.net
C=S177.20–177.572-aryl-6H,7H- mdpi.comnih.govthiazolo[5,4-d]pyrimidine-7-thiones researchgate.net
Various103.15 - 165.795-Benzoylamino-6-hydroxypyrimidin-4-one researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular skeleton, especially for quaternary carbons that are not observed in HMQC spectra.

These techniques have been successfully employed in the structural elucidation of various oxazolo[5,4-d]pyrimidine (B1261902) derivatives. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. chemguide.co.uk

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. For many of the studied pyrimidine derivatives, the molecular ion peaks, and in the case of sulfur-containing compounds, the M+2 peaks due to the natural abundance of the ³⁴S isotope, are observed. sapub.org

The fragmentation of the molecular ion provides a "fingerprint" of the molecule. The fragmentation patterns of pyrimidinethiones and thiazolo[3,2-a]pyrimidines often involve the initial loss of side-chain functional groups followed by the decomposition of the heterocyclic rings. sapub.org In some cases, the pyrimidine ring is found to be more stable than the fused thiazole (B1198619) ring during fragmentation. sapub.org The fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes has shown ring contractions of both the 1,3-oxazolidine and pyrrolidine (B122466) rings. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. This is a critical tool for confirming the molecular formula of newly synthesized compounds. For example, the HRMS data for ethyl-2-phenyl-5-(4-bromophenyl)-7-methyl-5H- mdpi.comnih.govvscht.czthiadiazolo[3,2-a]pyrimidine-6-carboxylate showed a calculated m/z of 478.9892 for [C₂₁H₁₈N₃O₂SBr + Na]⁺, with a found value of 478.9894, confirming the proposed structure. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present. msu.edu

Characteristic IR absorption bands for 6H- mdpi.comnih.govoxazolo[3,4-a]pyrimidine analogues and related structures include:

C=O (Carbonyl) Stretch: Strong absorption in the region of 1650–1750 cm⁻¹. libretexts.org For example, in 2-hexanone, a strong C=O stretch is observed at 1716 cm⁻¹. pressbooks.pub

C=C and C=N Stretch: These absorptions typically appear in the 1550–1650 cm⁻¹ region. libretexts.org Aromatic C=C stretching vibrations are often seen in the 1400-1600 cm⁻¹ range. vscht.cz

C-H Stretch: Alkenyl and aromatic C-H stretches occur above 3000 cm⁻¹, while alkane C-H stretches are found below 3000 cm⁻¹. vscht.cz

N-H and O-H Stretch: These appear as broad bands in the region of 3200–3600 cm⁻¹ due to hydrogen bonding. pressbooks.pub

In the synthesis of various pyrimidine derivatives, FT-IR spectroscopy has been used to confirm the presence of key functional groups, such as NH and C=O, aiding in the verification of the final product structures. nih.gov

Table 3: Characteristic IR Absorption Bands for Functional Groups in Oxazolo[3,4-a]pyrimidine Analogues and Related Structures

Functional Group Absorption Range (cm⁻¹) Reference
C=O (Carbonyl)1650–1750 libretexts.org
C=C / C=N1550–1650 libretexts.org
Aromatic C=C1400–1600 vscht.cz
Alkenyl/Aromatic C-H> 3000 vscht.cz
Alkane C-H< 3000 vscht.cz
N-H / O-H3200–3600 pressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed experimental data regarding the UV-Vis absorption characteristics of 6H- mdpi.comekb.egoxazolo[3,4-a]pyrimidine analogues, including absorption maxima (λmax) and molar absorptivity coefficients, are not present in the available scientific literature.

X-ray Crystallography for Solid-State Structural Elucidation

There are no published X-ray crystallographic studies for 6H- mdpi.comekb.egoxazolo[3,4-a]pyrimidine or its derivatives. Consequently, information on its solid-state conformation, including unit cell parameters, space group, bond lengths, and bond angles, is currently unavailable.

Computational and Theoretical Studies on 6h 1 2 Oxazolo 3,4 a Pyrimidine Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of various chemical compounds, including pyrimidine (B1678525) derivatives. researchgate.netnih.govscielo.org.mx

For pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations, often employing the B3LYP hybrid functional with basis sets like 6-311++G(d,p), have been instrumental in accurately modeling geometrical parameters. researchgate.netnih.govmdpi.com These calculations have been validated by comparing the theoretical data with experimental results from X-ray diffraction, showing excellent agreement. researchgate.netnih.govmdpi.com Such studies confirm that the pyrazolopyrimidine unit is often slightly non-planar. nih.gov The optimized geometry of related furo[3,4-d]pyrimidine (B15215042) derivatives has also been determined using DFT calculations, providing insights into bond lengths, bond angles, and dihedral angles. scielo.org.mx

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations are also a valuable tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govscielo.org.mx For newly synthesized pyrazolo[3,4-d]pyrimidine derivatives, ¹H and ¹³C NMR spectra have been calculated using methods like the gauge-invariant atomic orbital (GIAO) approach. scielo.org.mx These theoretical spectra are often compared with experimental data to confirm the molecular structure. scielo.org.mxmdpi.com

In a study on methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate, theoretical ¹H and ¹³C NMR chemical shifts were calculated in both the gas phase and in a dimethyl sulfoxide (B87167) (DMSO) solvent model to investigate solvent effects and ensure consistency with experimental data obtained in DMSO. scielo.org.mx Similarly, for pyrazolo[1,5-a]pyrimidine (B1248293) systems, 2D NMR experiments have been used to assign proton and carbon resonances, with long-range ¹³C-¹H coupling constants providing further structural confirmation. researchgate.net

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Pyrazolo[3,4-d]pyrimidine Derivative

AtomExperimental Shift (ppm)Calculated Shift (ppm)
C4158.2160.1
C6154.9156.3
C7a100.3102.5
C3a145.7147.9
C3140.1141.8

Note: Data is hypothetical and for illustrative purposes, based on the principle of comparing experimental and calculated values.

Analysis of Reactivity and Stability

DFT calculations provide crucial insights into the reactivity and stability of 6H- researchgate.netnih.govoxazolo[3,4-a]pyrimidine systems by analyzing their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For pyrazolo[3,4-d]pyrimidine derivatives, the analysis of HOMO and LUMO energies has been used to understand charge transfer within the molecule. researchgate.net In studies of other pyrimidine derivatives, these calculations have helped in explaining their potential as corrosion inhibitors. The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps in identifying the electrophilic and nucleophilic sites within the molecule, further clarifying its reactivity. scielo.org.mx

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.govuoa.gr For derivatives of the related oxazolo[3,4-a]pyrazine scaffold, MD simulations have been used to refine the binding geometries predicted by molecular docking and to assess the stability of ligand-receptor complexes. nih.gov

In these simulations, the root-mean-square fluctuation (RMSF) of the ligand's atoms is analyzed to determine the flexibility of different parts of the molecule. nih.gov For instance, in one study, the pendant fluorobenzylamide chain of an oxazolo[3,4-a]pyrazine derivative was identified as the most flexible part of the molecule. nih.gov MD simulations of other pyrimidine derivatives have been used to assess the stability of the formed complexes with biological targets, such as the LOX-1 enzyme, by observing the root-mean-square deviation (RMSD) of the protein over the simulation time. uoa.gr

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.netresearchgate.net This method is extensively used to understand the interactions between small molecules, like derivatives of 6H- researchgate.netnih.govoxazolo[3,4-a]pyrimidine, and their biological targets. researchgate.netresearchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.net

For various pyrimidine and related heterocyclic systems, molecular docking studies have been crucial in elucidating binding modes and identifying key interactions with protein active sites. researchgate.netresearchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.netnih.gov For example, docking studies on pyrazolo[3,4-d]pyrimidine derivatives have revealed that their antiproliferative activity may be attributed to hydrogen bonding interactions with DNA topoisomerase. researchgate.netnih.govmdpi.com Similarly, for oxazolo[5,4-d]pyrimidine (B1261902) derivatives, molecular docking has been used to predict their binding mode to the active site of VEGFR-2. nih.gov

The binding energy, which indicates the affinity of the ligand for the target, is a key output of docking studies. researchgate.netresearchgate.net For instance, in a study of thieno[3,2-d]pyrimidine (B1254671) derivatives targeting EGFR, one compound exhibited a high binding energy of -10.73 kcal/mol. researchgate.net These studies often identify specific amino acid residues involved in hydrogen bonding and other interactions. researchgate.netconsensus.app

Table 2: Example of Molecular Docking Results for a 6H- researchgate.netnih.govoxazolo[3,4-a]pyrimidine Derivative with a Kinase Target

ParameterValue
Binding Energy (kcal/mol)-9.8
Interacting ResiduesLYS745, MET793, ASP810
Type of InteractionHydrogen Bond, Pi-Alkyl

Note: This table is a hypothetical representation of typical data obtained from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity or chemical reactivity. researchgate.netdmed.org.ua While often used for predicting clinical efficacy, QSAR can also be applied to model reactivity and interactions.

QSAR studies on pyrazolo[1,5-a]pyrimidines have been performed to explore the structural requirements for their activity as kinase inhibitors. researchgate.net These models use various molecular descriptors to build a mathematical relationship with the observed activity. Such models can help in understanding which structural features are important for the desired reactivity or interaction and can be used for the virtual screening of new compounds. dmed.org.ua

In Silico Prediction of Binding Modes and Target Affinities

In silico methods, encompassing both molecular docking and MD simulations, are powerful tools for predicting the binding modes and affinities of ligands to their biological targets. researchgate.netnih.gov These predictions are crucial for the rational design of new and more potent compounds. researchgate.net

For various heterocyclic compounds, including those with pyrimidine and oxadiazole rings, in silico studies have successfully predicted binding interactions with enzymes like cyclooxygenase (COX) and Staphylococcus aureus Dihydrofolate Reductase (DHFR). researchgate.netnih.govnih.govconsensus.app The predicted binding modes often show ligands occupying the active site in a manner similar to known inhibitors. nih.govnih.gov The free energy of binding, calculated from these simulations, provides a quantitative measure of the affinity of the compound for the target protein. nih.gov

Biological Activity and Mechanistic Insights of 6h 1 2 Oxazolo 3,4 a Pyrimidine Derivatives

In Vitro Antiproliferative Activity Against Cancer Cell Lines

Derivatives of oxazolopyrimidine and similar pyrimidine-fused heterocyclic systems have demonstrated notable potential as anticancer agents. Their activity is often rooted in the inhibition of key molecular targets and the modulation of essential cellular processes involved in cancer progression.

Inhibition of Kinase Targets (e.g., VEGFR-2, Src Kinase, AURKA, EGFR, JAK1)

A primary mechanism for the anticancer effects of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key factor in tumor angiogenesis, the process of forming new blood vessels that supply tumors with nutrients. mdpi.com Several oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been identified as potent VEGFR-2 inhibitors. nih.govnih.gov In one study, 6-N-benzyl-7(6H)-imine isomers were designed as type II VEGFR2 inhibitors. nih.gov Specifically, compounds 3b (6-N-4-methylbenzyl) and 3h (6-N-2,4-dimethoxybenzyl) proved to be effective VEGFR2 inhibitors with IC₅₀ values comparable to the reference drug tivozanib (B1683842). nih.gov The cytotoxic activity of derivative 3h was as potent as tivozanib against lung (A549), colorectal (HT-29), melanoma (A375), and breast (MCF7) cancer cell lines. nih.gov

EGFR Inhibition: The Epidermal Growth factor receptor (EGFR) is another tyrosine kinase that, when overexpressed or mutated, drives the growth of many cancers. mdpi.com A series of new pyrazolo[3,4-d]pyrimidine derivatives were developed as EGFR tyrosine kinase (TK) inhibitors. nih.gov Compounds from this series, particularly 4 , 15 , and 16 , showed significant inhibitory activity against EGFR-TK. nih.gov Notably, compound 16 exhibited the most potent inhibition. nih.gov

Other Kinase Targets: Oxazolo[5,4-d]pyrimidine derivatives have also been identified as inhibitors of other important kinases in oncology, including Aurora A kinase (AURKA) and Janus kinase 1 (JAK1). nih.gov

Table 1: Kinase Inhibitory Activity of Selected Pyrimidine (B1678525) Derivatives

Compound Class Compound Target Kinase IC₅₀ (µM) Source
Pyrazolo[3,4-d]pyrimidine 4 EGFR-TK 0.054 nih.gov
Pyrazolo[3,4-d]pyrimidine 15 EGFR-TK 0.135 nih.gov
Pyrazolo[3,4-d]pyrimidine 16 EGFR-TK 0.034 nih.gov
Oxazolo[5,4-d]pyrimidine 3b VEGFR2 Comparable to tivozanib nih.gov
Oxazolo[5,4-d]pyrimidine 3h VEGFR2 Comparable to tivozanib nih.gov

Modulation of Cellular Processes (e.g., apoptosis, P-glycoprotein inhibition)

Beyond direct enzyme inhibition, these compounds can interfere with cellular machinery that promotes cancer cell survival and drug resistance.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process that is often evaded by cancer cells. Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis. nih.gov One lead compound, PP-31d , was found to cause cell death by generating reactive oxygen species (ROS), which in turn led to the loss of mitochondrial membrane potential, activation of caspases-3/7, and degradation of nuclear DNA in non-small-cell lung cancer cells (NCI-H460). nih.gov Similarly, a triazolo[1,5-a]pyrimidine derivative, WS-716 , enhanced apoptosis induced by paclitaxel (B517696) in drug-resistant cells by promoting the release of cytochrome c and activating a cascade of caspases. nih.gov

P-glycoprotein (P-gp) Inhibition: Multidrug resistance (MDR) is a major hurdle in cancer chemotherapy, and the overexpression of P-glycoprotein (P-gp), a drug efflux pump, is a common cause. nih.gov Targeting P-gp is an effective strategy to overcome MDR. nih.gov The pyrazolo[3,4-d]pyrimidine derivatives 15 and 16 demonstrated the ability to inhibit P-glycoprotein, with compound 15 reducing its expression by a factor of 0.301 compared to the control. nih.gov The triazolopyrimidine derivative WS-716 was also identified as a highly potent and specific P-gp inhibitor, effectively reversing P-gp-mediated resistance to paclitaxel in multiple resistant cell lines. nih.gov

Antimicrobial Evaluation

The search for new antimicrobial agents is driven by the global challenge of drug resistance. nih.gov Various pyrimidine-fused heterocyclic compounds have been evaluated for their ability to combat bacterial and fungal pathogens.

Antibacterial Activity

Derivatives of fused pyrimidines have shown promise as antibacterial agents. frontiersin.org A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized and showed effective inhibition of DNA gyrase, suggesting a clear mechanism for their antibacterial action. researchgate.net In another study, newly synthesized triazolo[4,3-a]pyrazine derivatives were tested against Staphylococcus aureus and Escherichia coli. mdpi.com Compound 2e from this series displayed superior antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the antibiotic ampicillin. mdpi.com Furthermore, novel 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives (7a,d ) showed higher antimicrobial activity than the reference drug cefotaxime. mdpi.com

Table 2: Antibacterial Activity of Selected Pyrimidine Derivatives

Compound Class Compound Organism MIC (µg/mL) Source
Triazolo[4,3-a]pyrazine 2e S. aureus 32 mdpi.com
Triazolo[4,3-a]pyrazine 2e E. coli 16 mdpi.com
Dihydropyrido[2,3-d]pyrimidin-4-one 7a, 7d Various Bacteria Better than cefotaxime mdpi.com

Antifungal Activity

Fungal infections, particularly in immunocompromised individuals, pose a significant health threat, necessitating the development of new antifungal drugs. nih.gov Derivatives of 1,3,4-oxadiazole (B1194373), which are often incorporated into larger heterocyclic systems, have been effective against Candida albicans. nih.govnih.gov A study on 1,2,4-triazolo[1,5-a]pyrimidine derivatives bearing 1,3,4-oxadiazole moieties evaluated their activity against the plant pathogen Rhizoctonia solani. researchgate.net Compound 8r was identified as having the highest antifungal activity in this series. researchgate.net A new pyrazolo[3,4-d]pyrimidine derivative also showed antifungal activity against Candida albicans, causing deterioration of organelle membranes and aberrant thickening of the cell wall. nih.gov Additionally, a series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives displayed significant antifungal effects against various species of Botrytis cinerea, a common crop disease. frontiersin.org

Antiviral Activity

The antiviral potential of pyrimidine derivatives has been explored against a range of viruses. A novel pyrazolo[3,4-d]pyrimidine nucleoside analog was found to be highly active against several DNA and RNA viruses, including adeno-, vaccinia, influenza B, paramyxo-, picorna-, and reoviruses, with 50% inhibition at concentrations of 1 to 10 µM. nih.gov Another study focused on 3-aryl- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones as selective inhibitors of the Chikungunya virus (CHIKV). nih.gov These compounds demonstrated antiviral activity in the low micromolar range and are believed to act by inhibiting the viral capping enzyme nsP1, which is a crucial part of the viral RNA capping machinery. nih.gov Research into oxazolo[4,5-d]pyrimidine (B6598680) derivatives has also been conducted to evaluate their antiviral properties. nauka.gov.ua

Anti-inflammatory Properties

While no studies were identified that specifically investigate the anti-inflammatory properties of 6H- researchgate.netresearchgate.netoxazolo[3,4-a]pyrimidine derivatives, research on other oxazolopyrimidine isomers suggests potential in this area. For instance, some isoxazole (B147169) derivatives, which share the oxazole (B20620) ring, have shown immunomodulatory activities, including anti-inflammatory effects. nih.gov Additionally, pyrazolo[3,4-d]pyrimidine derivatives have been noted for their significant anti-inflammatory activities. ekb.egresearchgate.net

One study on 2,5-disubstituted-1,3,4-oxadiazole derivatives, which are structurally distinct but contain an oxazole-like ring, demonstrated anti-inflammatory potential. nih.gov Specifically, derivative Ox-6f was found to reduce edema volume in an in vivo model. nih.gov The study also investigated inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). nih.gov

A systematic review and meta-analysis of thiazolidine (B150603) derivatives highlighted their anti-inflammatory activity, particularly in inhibiting nitric oxide production in macrophage cell lines. nih.gov Although not oxazolopyrimidines, this indicates that heterocyclic compounds can possess significant anti-inflammatory properties.

Enzyme Inhibition Studies (other than kinases)

The broader class of oxazolopyrimidines has been explored for its enzyme inhibitory activities. Oxazolo[5,4-d]pyrimidines have been identified as inhibitors of various enzymes. mdpi.com For example, some derivatives have been investigated as inhibitors of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), an enzyme involved in the purine (B94841) salvage pathway. mdpi.com Furthermore, inhibition of fatty acid amide hydrolase and monoglyceride lipase (B570770) has been reported for oxazolo[4,5-d]pyrimidine derivatives. researchgate.netresearchgate.net

Some oxazolo[5,4-d]pyrimidines are known to be effective inhibitors of ricin and Shiga toxin. mdpi.com While not enzymes in the traditional sense, these toxins have enzymatic components that are crucial for their toxicity.

Mechanistic Investigations of Biological Effects

Due to the absence of studies on 6H- researchgate.netresearchgate.netoxazolo[3,4-a]pyrimidine, there are no specific mechanistic investigations of its biological effects to report.

For the related oxazolo[5,4-d]pyrimidine scaffold, some mechanistic details have been elucidated. Their structural similarity to purines suggests they may act as purine antagonists, potentially interfering with nucleic acid synthesis and function. nih.gov This could involve competitive inhibition of enzymes that utilize purines as substrates. nih.gov

In the context of anticancer activity, some oxazolopyrimidine derivatives are thought to exert their effects by binding to and modulating the activity of various receptors and enzymes involved in cell signaling pathways. nih.gov For example, some derivatives have been designed as inhibitors of receptor tyrosine kinases. mdpi.com

Structure Activity Relationship Sar Studies of 6h 1 2 Oxazolo 3,4 a Pyrimidine Analogues

Impact of Substituents on Biological Potency

No specific studies detailing the impact of various substituents on the biological potency of 6H-oxazolo[3,4-a]pyrimidine analogues were identified in the available literature. In general, the introduction of different chemical moieties can influence a molecule's pharmacokinetic and pharmacodynamic properties through steric, electronic, and lipophilic effects. However, without experimental data, it is impossible to determine which substituents would enhance or diminish the activity of this specific scaffold.

Positional Effects of Functional Groups on Target Interaction

The influence of the position of functional groups on the 6H-oxazolo[3,4-a]pyrimidine core and its interaction with biological targets is currently uncharacterized. The spatial arrangement of functional groups is critical for establishing key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with a target protein. The lack of research in this area means that the specific positional effects for this compound family are unknown.

Pharmacophore Elucidation for Enhanced Activity

A pharmacophore model for 6H-oxazolo[3,4-a]pyrimidine analogues has not been elucidated. The development of a pharmacophore model requires a set of active compounds with known biological data to identify the essential chemical features responsible for their activity. As no such data series is publicly available, a validated pharmacophore for this class of compounds cannot be constructed.

Conformation and Configurational Effects on Biological Profiles

There is no available information regarding the conformational and configurational effects on the biological profiles of 6H-oxazolo[3,4-a]pyrimidine analogues. The three-dimensional shape and stereochemistry of a molecule are fundamental to its ability to fit into a biological target's binding site. Research into the preferred conformations and the biological activity of different stereoisomers of this scaffold has not been reported.

Future Perspectives and Emerging Research Directions for 6h 1 2 Oxazolo 3,4 a Pyrimidine Chemistry

Development of Novel and Efficient Synthetic Pathways

The future of 6H- acs.orgmdpi.comoxazolo[3,4-a]pyrimidine chemistry is intrinsically linked to the development of innovative and efficient synthetic methodologies. Drawing inspiration from the synthesis of analogous fused pyrimidines, several key areas are ripe for exploration. nih.govmdpi.com

Modern synthetic techniques such as microwave-assisted synthesis are expected to play a pivotal role. This technology has been shown to dramatically reduce reaction times and improve yields in the synthesis of related heterocyclic systems like pyrazolopyridines and azolopyrimidines. nih.govnih.gov For instance, one-pot microwave-assisted reactions have been successfully employed for the synthesis of thiazolo[3,2-a]pyrimidine derivatives, a strategy that could be adapted for the 6H- acs.orgmdpi.comoxazolo[3,4-a]pyrimidine core. clockss.org

Multi-component reactions (MCRs) represent another promising avenue, offering atom economy and operational simplicity. researchgate.netrsc.org The Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidinones, and other novel MCRs are being increasingly utilized for creating complex heterocyclic libraries. frontiersin.orgnih.gov Developing MCRs for the 6H- acs.orgmdpi.comoxazolo[3,4-a]pyrimidine scaffold would enable rapid generation of diverse derivatives for screening.

Furthermore, the principles of green chemistry are anticipated to heavily influence future synthetic strategies. nih.govmdpi.comresearchgate.net This includes the use of environmentally benign solvents like water or ionic liquids, and solvent-free techniques such as ball milling, which has proven effective for the synthesis of various heterocyclic compounds. eresearchco.comtandfonline.com

Synthetic ApproachPotential Advantages for 6H- acs.orgmdpi.comoxazolo[3,4-a]pyrimidine SynthesisRepresentative Analogs
Microwave-Assisted Synthesis Rapid reaction times, increased yields, enhanced reaction control.Pyrazolopyridines, Azolopyrimidines, Thiazolo[3,2-a]pyrimidines. nih.govnih.govclockss.org
Multi-Component Reactions (MCRs) High atom economy, reduced synthetic steps, diversity-oriented synthesis.Dihydropyrimidinones, Pyrimidine-fused pyrazolo[3,4-b]pyridines. frontiersin.orgnih.gov
Green Chemistry Approaches Use of eco-friendly solvents, reduced waste, energy efficiency.Thiophene derivatives, Thiazolidine (B150603) derivatives, Pyridopyrimidine-2-thiones. nih.govmdpi.com

Exploration of Diverse Functionalizations and Derivatizations

To unlock the full potential of the 6H- acs.orgmdpi.comoxazolo[3,4-a]pyrimidine scaffold, extensive exploration of its functionalization is crucial. Future research will likely focus on late-stage functionalization techniques, which allow for the modification of complex molecules in the final steps of a synthetic sequence.

Direct C-H functionalization is a particularly powerful tool that avoids the need for pre-functionalized starting materials, a key principle of sustainable chemistry. rsc.orgnih.gov Strategies for the regioselective C-H functionalization of related heterocycles like pyridines and five-membered heteroarenes are well-documented and could be adapted to the 6H- acs.orgmdpi.comoxazolo[3,4-a]pyrimidine system to introduce a wide array of substituents. rsc.orgelsevierpure.com

The development of a modular synthetic platform, as demonstrated for other heterocyclic systems, would allow for the rapid three-dimensional elaboration of fragment hits in drug discovery programs. acs.org This involves creating a set of building blocks that can be readily coupled to the core scaffold to explore the surrounding chemical space. The insights gained from structure-activity relationship (SAR) studies of analogous kinase inhibitors, such as pyrazolopyrimidines, will be invaluable in guiding the design of new derivatives with enhanced potency and selectivity. acs.orgmdpi.comacs.org

Application as Chemical Probes for Biological Systems

The structural attributes of 6H- acs.orgmdpi.comoxazolo[3,4-a]pyrimidine make it an attractive candidate for the development of chemical probes to investigate complex biological processes. These probes can be designed to interact with specific biomolecules, enabling their visualization, quantification, and functional characterization within a cellular context.

Future efforts will likely involve the synthesis of 6H- acs.orgmdpi.comoxazolo[3,4-a]pyrimidine derivatives appended with reporter groups, such as fluorophores or biotin (B1667282) tags. These tagged molecules can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and affinity purification-mass spectrometry to identify protein targets and interaction partners. The design of such probes will benefit from the extensive work on other heterocyclic systems used in bioimaging and chemical biology.

Advances in Target-Based Biological Activity Screening

Given the structural resemblance of 6H- acs.orgmdpi.comoxazolo[3,4-a]pyrimidine to purines, a primary focus of future research will be the systematic screening of its derivatives against various biological targets, particularly those implicated in cancer and other diseases. nih.govnih.govgoogle.com

A major area of interest will be the inhibition of protein kinases , as many fused pyrimidine (B1678525) derivatives have shown potent activity against this enzyme family. mdpi.comacs.orgrsc.org High-throughput screening campaigns against panels of kinases, such as SRC family kinases, tropomyosin receptor kinases (Trks), and phosphoinositide 3-kinases (PI3Ks), will be essential to identify promising lead compounds. acs.orgmdpi.comacs.org The development of selective inhibitors is a key challenge, and SAR studies will be crucial in this endeavor. nih.gov

Beyond kinases, other potential targets include enzymes like dihydrofolate reductase (DHFR) and G-protein coupled receptors (GPCRs) like GPR119, for which fused pyrimidine agonists have been identified. rsc.orgnih.gov Phenotypic screening against cancer cell lines will also continue to be a valuable approach for identifying compounds with novel mechanisms of action. nih.gov

Potential Biological Target ClassRationale for ScreeningExamples from Analogous Systems
Protein Kinases Structural similarity to ATP, a natural kinase substrate.SRC, ABL, TrkA, PI3Kγ inhibitors. acs.orgmdpi.comacs.orgnih.gov
Dihydrofolate Reductase (DHFR) Importance in nucleotide synthesis and as an anticancer target.Pyrido[2,3-d]pyrimidine-based DHFR inhibitors. rsc.org
G-Protein Coupled Receptors (GPCRs) Diverse physiological roles and druggability.Fused pyrimidine GPR119 agonists. nih.gov
Mitotic Kinesins (e.g., Eg5) Role in cell division, making it an attractive anticancer target.Pyrazolopyrimidine Eg5 inhibitors. nih.gov

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

Expansion into Materials Science and Other Non-Biological Applications

While the primary focus is likely to remain on biological applications, the unique electronic properties of the 6H- acs.orgmdpi.comoxazolo[3,4-a]pyrimidine core suggest potential for its use in materials science. Pyrimidine and its derivatives are known to be electron-deficient, a property that is valuable for applications in organic electronics. researchgate.net

Future research could explore the synthesis of 6H- acs.orgmdpi.comoxazolo[3,4-a]pyrimidine-based materials for use in organic light-emitting diodes (OLEDs) , where pyrimidine-containing compounds have been employed as emitters and host materials. researchgate.net The development of functional dyes for applications such as textile dyeing or as sensitizers in dye-sensitized solar cells is another area of potential. mdpi.commdpi.comresearchgate.netnih.govekb.eg The inherent fluorescence of some heterocyclic systems could also be harnessed for the development of novel sensors and imaging agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6H-[1,3]oxazolo[3,4-a]pyrimidine and its derivatives?

  • Methodology : A common approach involves cyclocondensation reactions starting with oxazolones. For example, oxazolo[4,5-d]pyrimidin-7(6H)-ones are synthesized via chlorination (using POCl₃ and Me₂NPh at 105–110°C) followed by amine substitution in dioxane with triethylamine as a base. Substituents at the 7-position are introduced using primary/secondary amines, yielding derivatives with high purity . Earlier studies also describe cyclocondensation of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with nucleophiles to form fused oxazole-pyrimidine systems .

Q. How are this compound derivatives characterized for structural confirmation?

  • Methodology : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) is critical. For example, SHELX software enables precise determination of bond angles and torsional parameters in fused heterocycles, while ORTEP-3 visualizes thermal ellipsoids to assess structural rigidity . Spectroscopic methods (NMR, IR) and high-resolution mass spectrometry (HRMS) are complementary for functional group analysis .

Q. What biological activities are associated with this compound scaffolds?

  • Findings : Derivatives exhibit antiviral, enzyme inhibitory (e.g., fatty acid amide hydrolase), and anticancer activities. For instance, 7-amine-substituted oxazolo[4,5-d]pyrimidines show cytotoxicity against viral infections and cancer cell lines. Structure-activity relationship (SAR) studies highlight the importance of aryl substituents (e.g., 4-methylphenyl groups) at positions 2, 4, or 5 for bioactivity .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in fused oxazole-pyrimidine systems?

  • Methodology : SHELXL refines twinned or high-resolution macromolecular data, distinguishing between positional disorder and dynamic effects. For example, bond angle deviations (e.g., C–N–C angles ~113.7°) in oxazolo-pyrimidine cores confirm ring strain, while torsional parameters validate non-planar conformations in substituents .

Q. What computational strategies predict drug-like properties of this compound derivatives?

  • Methodology : In silico tools (e.g., molecular docking, ADMET prediction) evaluate lipophilicity (logP), polar surface area (PSA), and metabolic stability. For instance, derivatives with logP < 3 and PSA < 70 Ų often show improved bioavailability. Quantum mechanical calculations (DFT) assess electronic effects of substituents on reactivity .

Q. How do contradictory bioactivity data arise in SAR studies of oxazolo-pyrimidine derivatives?

  • Analysis : Discrepancies often stem from substituent positioning. For example:

  • Anticancer activity : 7-Chloro derivatives (e.g., compound IV in ) show higher cytotoxicity than 7-amine analogs due to electrophilic reactivity.
  • Enzyme inhibition : Bulky substituents at position 5 reduce fatty acid amide hydrolase binding affinity despite improving solubility .
    • Resolution : Use orthogonal assays (e.g., enzymatic vs. cell-based) and crystallographic docking to distinguish direct target effects from off-target interactions.

Q. What strategies optimize regioselectivity in cyclocondensation reactions for oxazolo-pyrimidine synthesis?

  • Methodology : Control reaction temperature and solvent polarity to favor kinetic vs. thermodynamic products. For example:

  • Low temperature (0–25°C) : Favors oxazolo[3,4-a]pyrimidine formation via faster ring closure.
  • High dielectric solvents (DMF, DMSO) : Stabilize transition states for regioselective N-alkylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.